1-(4-Fluorophenyl)pyrrolidin-3-one
Description
1-(4-Fluorophenyl)pyrrolidin-3-one (C₁₀H₁₀FNO, MW: 179.19 g/mol) is a heterocyclic compound featuring a pyrrolidin-3-one core substituted at the 1-position with a 4-fluorophenyl group. Its structure is defined by the SMILES string O=C1CN(CC1)C2=CC=C(F)C=C2, with a planar pyrrolidinone ring and a fluorophenyl moiety contributing to its electronic and steric properties .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNISUOPOAVWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630076 | |
| Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536742-69-5 | |
| Record name | 1-(4-Fluorophenyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)pyrrolidin-3-one can be achieved through several routes. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent . Another approach includes the cyclization of N-(4-fluorophenyl)amino alcohols under acidic conditions . Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to enhance efficiency and support green chemistry principles .
Analyse Des Réactions Chimiques
Reduction and Hydrogenation Reactions
The ketone moiety undergoes selective reduction to form secondary alcohols, a critical step in synthesizing pharmaceutical intermediates. For example:
The stereochemistry of the resulting alcohol is influenced by the fluorophenyl group’s electronic effects, favoring equatorial positioning in chair-like transition states .
Nucleophilic Additions to the Ketone Group
The carbonyl group participates in nucleophilic attacks, forming imines, hydrazones, or enamine derivatives:
Key Reactions:
- Grignard Addition :
Reaction with methylmagnesium bromide yields 3-(4-fluorophenyl)-3-(hydroxyalkyl)pyrrolidine derivatives, used in CNS drug candidates . - Condensation with Hydrazines :
Forms hydrazone derivatives under acidic conditions (e.g., HCl, ethanol), enabling further cyclization to triazoles or oxadiazoles .
Ring Functionalization and Substitution
The pyrrolidine ring undergoes alkylation, acylation, or cross-coupling reactions:
N-Alkylation/Acylation
| Reagent | Product | Application |
|---|---|---|
| Benzyl bromide, K₂CO₃ | 1-Benzyl-3-(4-fluorophenyl)pyrrolidin-3-one | Intermediate for kinase inhibitors |
| Acetyl chloride, Et₃N | 1-Acetyl-3-(4-fluorophenyl)pyrrolidin-3-one | Prodrug synthesis |
C-H Activation
Palladium-catalyzed C-H arylation at the 4-position of the pyrrolidine ring has been reported, enabling diversification for library synthesis .
Participation in Multicomponent Reactions
The compound serves as a scaffold in one-pot syntheses:
- Ugi Reaction : Reacts with isocyanides, carboxylic acids, and amines to generate peptidomimetics with enhanced binding affinity .
- Mannich Reaction : Forms β-amino ketone derivatives under mild conditions (e.g., EtOH, 40°C) .
Oxidation and Ring-Opening Reactions
Controlled oxidation of the pyrrolidine ring produces γ-lactams or ring-opened dicarbonyl compounds:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄, acidic conditions | 4-Fluorophenylsuccinimide | 78% |
| Ozone, followed by hydrolysis | 4-Fluorophenyl-2,5-diketopyrrolidine | 65% |
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent participates in:
- Electrophilic Aromatic Substitution : Nitration at the meta position (HNO₃/H₂SO₄) .
- Suzuki-Miyaura Coupling : Cross-couples with aryl boronic acids to form biaryl derivatives .
Stability and Degradation Pathways
Applications De Recherche Scientifique
Anticancer Potential
Case Study: A study assessing the anticancer properties of various derivatives found that compounds containing the fluorophenyl group showed enhanced activity against prostate cancer cell lines compared to their non-fluorinated counterparts. The mechanism of action involves reactive oxygen species (ROS) generation and subsequent apoptosis induction, highlighting the therapeutic potential of these compounds in oncology.
Synthesis of Herbicides
1-(4-Fluorophenyl)pyrrolidin-3-one can be used in the synthesis of herbicides . The hydroxy pyrrolidinone III, prepared in step (a) of Scheme A, is reacted with an alkyl or arylsulfonyl chloride, such as methanesulfonyl chloride or p-toluene sulfonyl chloride, in the presence of an acid acceptor, such as a tertiary base like triethylamine, in a diluent or solvent for the reactants, preferably at a temperature in the range of 0°-10°C . The diluent or solvent used should be immiscible with water . The sulfonate ester IV may then be isolated by adding water to the reaction mixture, agitating the mixture, and separating the solvent from the aqueous solution . The solvent is then dried and evaporated to yield the sulfonate ester IV . The sulfonate ester IV is reacted with an alkali metal azide, such as NaN3, preferably in the presence of a polar aprotic solvent, such as dimethylformamide (DMF) .
TrkA Kinase Inhibitors
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, influencing biological activity . The pyrrolidine ring contributes to the compound’s three-dimensional structure, affecting its interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Halogen-Substituted Pyrrolidinones
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
- Structure : Differs in the ketone position (2-one vs. 3-one) and substitution (3-fluorophenyl vs. 4-fluorophenyl).
- Properties: The amino group at the 4-position increases basicity, while the 3-fluorophenyl group reduces symmetry compared to the 4-fluorophenyl analog.
- Safety : Classified as acutely toxic (H302) and irritant (H315, H319, H335) .
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one
- Structure : Chlorine replaces fluorine at the para position, and a piperidine group is introduced at the 3-position.
- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but enhance lipophilicity.
1-(Propane-2-sulfonyl)pyrrolidin-3-one
Functional Group Variations
1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Relevance : The oxadiazole group may enhance binding affinity in biological targets, though activity data are unavailable .
1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one
Chalcone Derivatives (Indirect Comparison)
Chalcones with fluorophenyl substituents, such as compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone), exhibit IC₅₀ values of 4.703 μM, outperforming methoxy-substituted analogs (e.g., compound 2p, IC₅₀ = 70.79 μM) . This suggests that electron-withdrawing groups (e.g., fluorine) enhance bioactivity in chalcones, a trend that may extend to fluorophenyl-substituted pyrrolidinones.
Data Table: Key Structural and Functional Comparisons
Key Findings and Implications
Halogen Effects : Fluorine’s electronegativity enhances electronic interactions in biological systems, as seen in chalcone derivatives . Chlorine substitution may improve lipophilicity but reduce polarity.
Structural Isomerism : Pyrrolidin-2-one vs. 3-one isomers exhibit distinct reactivity due to ketone positioning, influencing hydrogen-bonding capacity and metabolic stability.
Safety Profiles: Introduction of amino groups (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one) correlates with increased toxicity, emphasizing the need for careful functional group selection .
Applications: Fluorophenyl-substituted heterocycles are versatile, with uses ranging from pharmaceuticals (e.g., oxytocin antagonists ) to agrochemicals (e.g., pyrazolidinone pesticides ).
Activité Biologique
1-(4-Fluorophenyl)pyrrolidin-3-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenyl group. This structural feature enhances its binding affinity to various biological targets, making it a valuable compound for research and drug development.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly proteins involved in signaling pathways. The fluorophenyl group enhances its binding affinity, influencing biological activity through:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act on various receptors, potentially influencing neurotransmission and other physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| MDA-MB-231 (Breast) | 84.83% | 2.36 |
| A549 (Lung) | 90.47% | 1.95 |
| PC-3 (Prostate) | 81.58% | 3.45 |
These results indicate that the compound effectively inhibits cancer cell growth and may serve as a lead compound in anticancer drug development .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms include:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzyme activity, leading to cell death.
Enzyme Interactions
This compound interacts with several enzymes critical for metabolic processes:
- Cytochrome P450 Enzymes : These enzymes are essential for drug metabolism and can affect the pharmacokinetics of the compound itself.
- Kinases : The compound has been shown to inhibit certain kinases involved in cancer progression, thereby affecting cell signaling pathways related to growth and survival .
Cellular Effects
The compound influences cellular processes such as:
- Gene Expression : It alters the expression of genes involved in oxidative stress responses and apoptosis.
- Cell Signaling Pathways : By modulating these pathways, it can enhance or inhibit cellular functions depending on the context .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In vitro tests showed that treatment with the compound resulted in significant apoptosis in MDA-MB-231 cells, with an IC50 value indicating high potency.
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Future Directions
Research into this compound is ongoing, with several avenues for future exploration:
- Optimization for Drug Development : Structural modifications could enhance its efficacy and reduce potential side effects.
- Clinical Trials : Further studies are needed to evaluate its safety and effectiveness in humans.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)pyrrolidin-3-one, and how do reaction conditions impact yield?
Answer:
- Key Routes : Common approaches include cyclization of γ-aminoketones or intramolecular nucleophilic substitution. For fluorophenyl incorporation, Ullmann coupling or Friedel-Crafts acylation with 4-fluoroaniline derivatives may be employed.
- Critical Parameters :
- Temperature : Cyclization reactions typically require 80–120°C in polar aprotic solvents (e.g., DMF or DMSO).
- Catalysts : Pd-based catalysts for coupling reactions (e.g., Pd(OAc)₂) or Lewis acids (e.g., AlCl₃) for acylation.
- Safety : Use inert atmospheres (N₂/Ar) to prevent side reactions. Handle fluorinated intermediates in fume hoods with nitrile gloves and lab coats due to potential toxicity .
Q. How is structural confirmation of this compound achieved post-synthesis?
Answer:
- Spectroscopic Techniques :
- NMR : H NMR (δ 2.8–3.2 ppm for pyrrolidinone protons; δ 7.1–7.4 ppm for fluorophenyl aromatic protons). NMR (δ -110 to -115 ppm for para-fluorine).
- IR : Stretching frequencies at ~1680–1720 cm⁻¹ (C=O), ~1500 cm⁻¹ (C-F).
- X-ray Crystallography : Refinement via SHELX (e.g., SHELXL-2019 for bond-length validation). Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. What computational approaches are suitable for studying the electronic effects of the 4-fluorophenyl group on the pyrrolidinone scaffold?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps.
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on dipole moments and reactivity.
- Challenges : Fluorine’s electronegativity may distort electron density, requiring higher basis sets (e.g., 6-311++G(d,p)) for accurate charge distribution analysis .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Answer:
- Validation Steps :
- Dynamic Effects : Account for conformational flexibility via MD simulations (e.g., AMBER) to identify dominant rotamers.
- Solvent Corrections : Apply explicit solvent models (e.g., DMSO in Gaussian) to refine chemical shift predictions.
- Crystallographic Cross-Check : Compare DFT-optimized structures with X-ray data to identify steric or electronic mismatches .
Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound?
Answer:
- Targeted Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs).
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination).
- Structural Insights : Co-crystallization with target proteins (e.g., using SHELX for structure refinement) .
Q. What strategies mitigate solubility challenges during crystallization of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
